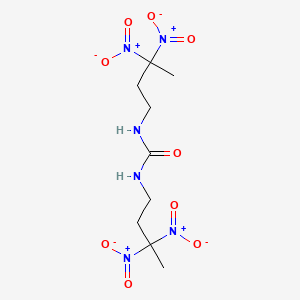![molecular formula C20H19N3O5S B11531160 N-({N'-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B11531160.png)
N-({N'-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide is a complex organic compound that features a furan ring, a hydrazinecarbonyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide typically involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino)butanoic acid . The reaction conditions often include the use of potassium hydride to initiate imine–imine rearrangement, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The hydrazinecarbonyl group can be reduced to form corresponding amines.
Substitution: The methanesulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the hydrazinecarbonyl group may produce corresponding amines.
Scientific Research Applications
N-({N’-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique chemical structure.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The furan ring and hydrazinecarbonyl group may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation and require further research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-({N’-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-phenoxyphenyl)methanesulfonamide is unique due to its combination of a furan ring, hydrazinecarbonyl group, and methanesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H19N3O5S |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |
InChI |
InChI=1S/C20H19N3O5S/c1-29(25,26)23(15-20(24)22-21-14-19-8-5-13-27-19)16-9-11-18(12-10-16)28-17-6-3-2-4-7-17/h2-14H,15H2,1H3,(H,22,24)/b21-14+ |
InChI Key |
RQKNWLAYCBEOCB-KGENOOAVSA-N |
Isomeric SMILES |
CS(=O)(=O)N(CC(=O)N/N=C/C1=CC=CO1)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NN=CC1=CC=CO1)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chloro-phenyl)-5-(4-methoxy-phenyl)-2-(3,4,4-trimethyl-2-thioxo-thiazolidin-5-yl)-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B11531083.png)
![2-(4-iodophenoxy)-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11531089.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-fluorophenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11531090.png)
![N,N'-[(4-butoxyphenyl)methanediyl]bis(2-phenylacetamide)](/img/structure/B11531091.png)
![2,4-dichloro-N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11531093.png)

![3-[(2-Methoxy-5-nitro-benzylidene)-amino]-2-methyl-3H-quinazolin-4-one](/img/structure/B11531105.png)
![2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B11531109.png)
![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11531139.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11531152.png)

![Methyl 6-bromo-7-hydroxy-7-phenylbicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B11531172.png)
![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11531173.png)
